N'-(3,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
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Description
N'-(3,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
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Biological Activity
N'-(3,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives which have been shown to exhibit various biological activities. The thiazole ring is crucial for the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3h | S. aureus | 8 µg/mL |
3j | E. faecium | 16 µg/mL |
7 | S. aureus | 2 µg/mL |
These findings suggest that modifications in the thiazole structure can enhance antimicrobial efficacy against resistant strains .
Anticancer Activity
In vitro studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promising results against lung cancer (A549 cell line) and colorectal cancer (Caco-2 cell line).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
3h | A549 | 15 |
3j | Caco-2 | 20 |
These results indicate that the thiazole moiety may play a significant role in the anticancer activity of these compounds .
Case Studies
- Thiazole Derivatives in Antimicrobial Research : A study evaluated a series of thiazole derivatives for their ability to inhibit bacterial growth. The results indicated that specific substitutions on the thiazole ring significantly increased antibacterial potency against resistant strains .
- Anticancer Efficacy : Another investigation focused on the cytotoxic effects of various thiazole compounds on cancer cell lines. The study concluded that compounds with specific structural features exhibited enhanced activity, suggesting a structure-activity relationship that could guide future drug development .
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-8-14(2)10-18(9-13)24-20(27)19(26)23-7-6-17-12-28-21(25-17)15-4-3-5-16(22)11-15/h3-5,8-12H,6-7H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRIJCWDQBFJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.